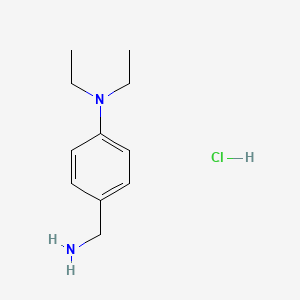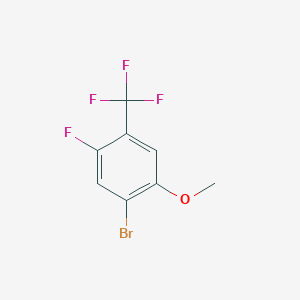
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene with a brominated fluorinated compound. This reaction can be carried out under acidic or basic conditions, and the resulting hydrogen fluoride or hydrogen bromide can be neutralized and recovered . Industrial production methods often involve multi-step synthesis, including Friedel-Crafts acylation followed by halogenation and methoxylation .
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis, where the bromine or fluorine atoms can be substituted with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, leading to the formation of different products.
Scientific Research Applications
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation processes, facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a methoxy group, leading to different chemical properties and uses.
4-Bromobenzotrifluoride: Lacks both the fluorine and methoxy groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)6(10)3-5(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBUZHKPPTXFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)
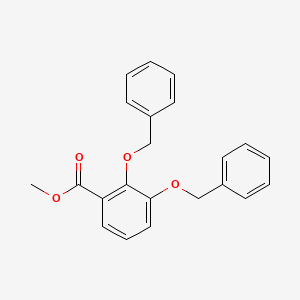
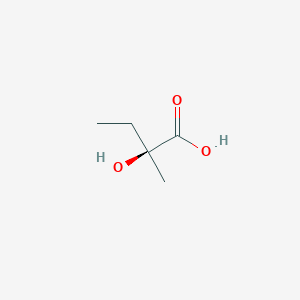
![[(2R)-2-methyloxetan-2-yl]methanamine](/img/structure/B8242670.png)
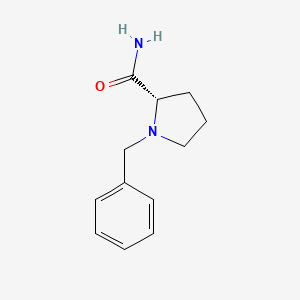
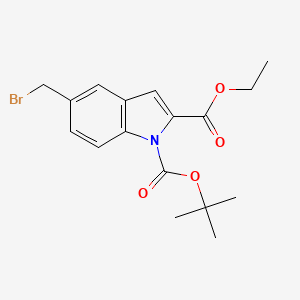
![Sodium;3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate](/img/structure/B8242704.png)
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8242711.png)
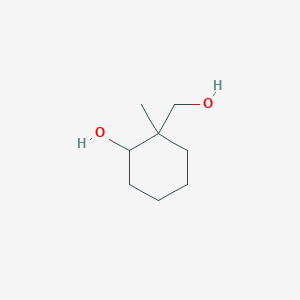
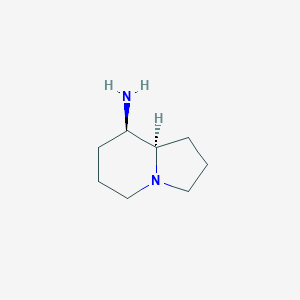
![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)

